![molecular formula C14H7FN2O B2998136 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile CAS No. 2098577-84-3](/img/structure/B2998136.png)
2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile
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Overview
Description
2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, also known as FLB-457, is a chemical compound that belongs to the benzoxazole family. It is a potent and selective dopamine D2 receptor antagonist, which means that it can block the action of dopamine in the brain. FLB-457 has been extensively studied in the scientific community due to its potential applications in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Fluorescent Probes for Sensing Applications
Compounds similar to 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile have been developed as fluorescent probes for sensing pH and metal cations. For example, benzoxazole derivatives are applicable to fluorescent probes sensing magnesium cation, suitable for sensing zinc cation, and sensitive to pH changes, resulting in large fluorescence enhancement under basic conditions. Their high sensitivity to pH and selectivity in metal cations are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Antitumor Activities
Novel 2-(4-aminophenyl)benzothiazoles, including derivatives of the target compound, possess selective, potent antitumor properties in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P 450 1A1 to active and inactive metabolites, highlighting their potential as antitumor agents (Bradshaw et al., 2002).
Fluorescent Molecular Probes
Diphenyloxazoles, closely related to the structure of interest, have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, and can be used to develop ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Light Harvesting Properties
Studies on aromatic halogen-substituted sulfonamidobenzoxazole compounds, including derivatives of this compound, have shown potential light harvesting properties. These properties are significant for the development of novel inhibitor molecules and applications in the design of new Dye-Sensitized Solar Cells (DSSCs) (Mary et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Related compounds such as indole derivatives are known to impact a host of biochemical alkylation pathways through a mechanism known as bimolecular homolytic substitution (sh2) .
Pharmacokinetics
It was found to bind tightly to the Polo-like kinases (Plk1) receptor, and its derivatives were found to have higher binding affinities than Doxorubicin .
Result of Action
Related compounds such as indole derivatives have been found to possess various biological activities, which could potentially result in a wide range of molecular and cellular effects .
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-11-4-2-10(3-5-11)14-17-12-7-9(8-16)1-6-13(12)18-14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINHUFMXQRAYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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